molecular formula C15H15N3O3 B2838097 5-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one CAS No. 2034371-49-6

5-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one

Cat. No.: B2838097
CAS No.: 2034371-49-6
M. Wt: 285.303
InChI Key: LOKDYBFETSYJMG-UHFFFAOYSA-N
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Description

The compound 5-{7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one is a structurally complex molecule featuring a fused tricyclic azabicyclic core (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) linked via a carbonyl group to a pyran-2-one moiety.

Properties

IUPAC Name

5-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14-5-4-10(9-21-14)15(20)17-6-7-18-13(8-17)11-2-1-3-12(11)16-18/h4-5,9H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKDYBFETSYJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.

    Cyclization to form the pyrazine ring: This involves the reaction of the pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the pyran ring: This step involves the reaction of the pyrazine derivative with a suitable dihydropyran under acidic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrazine rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-{7,8,11-triazatricyclo[...]-carbonyl}-2H-pyran-2-one can be contextualized against related heterocyclic compounds reported in the literature. Below is a detailed comparison:

Structural Analogues with Tricyclic Cores

  • 7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Derivatives ():
    The parent tricyclic scaffold lacks the pyran-2-one substituent but shares the same nitrogen-rich core. Computational studies suggest that the triazatricyclo system exhibits moderate ring strain (≈15 kcal/mol) compared to simpler bicyclic amines, which may influence its reactivity in nucleophilic substitutions .
  • Spiro[4.5]decane-6,10-dione Derivatives (): Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature a spirocyclic framework with benzothiazole and dimethylamino-phenyl groups. While lacking the triazatricyclo core, these compounds demonstrate similar conformational rigidity and have shown inhibitory activity against kinases due to their hydrogen-bonding capacity .

Pyran-2-one and Lactone Derivatives

  • Coumarin-3-yl Pyrimidinones (): Compounds such as 4i and 4j incorporate coumarin and pyrimidinone moieties. The pyran-2-one ring in these derivatives is more electron-deficient than the parent lactone due to adjacent electron-withdrawing groups (e.g., thioxo), leading to faster hydrolysis rates (t₁/₂ ≈ 2 hours in pH 7.4 buffer) compared to the target compound’s pyran-2-one .
  • Furo[3,2-h][2]benzopyran-3(2H)-one (): This compound’s fused tricyclic lactone system shares a pyranone ring but lacks nitrogen atoms. Its hydroxyl and methyl substituents enhance solubility (logP ≈ 1.8) but reduce metabolic stability in microsomal assays (CLint ≈ 45 μL/min/mg) relative to nitrogen-containing analogs .

Key Comparative Data

Property Target Compound Spiro[4.5]decane Derivative Coumarin-3-yl Pyrimidinone Furobenzopyranone
Molecular Weight (g/mol) ~450 (estimated) 580–620 550–600 350
logP 2.5–3.0 (predicted) 3.8–4.2 2.0–2.5 1.8
Hydrolytic Stability Moderate (t₁/₂ > 24 h, pH 7.4) High (t₁/₂ > 48 h) Low (t₁/₂ ≈ 2 h) Moderate (t₁/₂ ≈ 12 h)
Bioactivity Not reported Kinase inhibition (IC₅₀ ≈ 5 μM) Anticancer (EC₅₀ ≈ 10 μM) Antioxidant (EC₅₀ ≈ 20 μM)

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

Answer : The synthesis of complex tricyclic compounds often requires multi-step protocols. Key steps include cyclization reactions using catalysts like copper iodide and bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) under elevated temperatures (80–100°C) . To optimize yield and purity:

  • Solvent screening : Test alternatives to DMF (e.g., acetonitrile, THF) to reduce side reactions.
  • Catalyst loading : Vary copper iodide concentrations (0.5–5 mol%) to balance reaction rate and by-product formation.
  • Temperature gradients : Perform kinetic studies at 50°C, 80°C, and 100°C to identify ideal thermal conditions.

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of the compound?

Answer :

  • 1H-NMR : Identify proton environments in the pyran-2-one ring (δ 5.6–6.9 ppm) and triazatricyclo core (δ 7.5–8.0 ppm for aromatic protons) .
  • IR spectroscopy : Detect carbonyl stretches (~1737 cm⁻¹) and amine/amide bands (~3450 cm⁻¹) to validate functional groups .
  • Cross-validation : Compare experimental data with computational simulations (e.g., density functional theory) to resolve ambiguities.

Advanced Research Questions

Q. What mechanistic insights explain unexpected by-products during synthesis, and how can they be mitigated?

Answer : By-products (e.g., desmethylclozapine analogs) may arise from competing pathways, such as amidine formation or incomplete cyclization . Mitigation strategies:

  • Reaction monitoring : Use in-situ techniques like LC-MS to detect intermediates.
  • Additive screening : Introduce scavengers (e.g., molecular sieves) to trap reactive by-products.
  • Kinetic control : Adjust stoichiometry of reactants (e.g., pyran-2-one derivatives) to favor desired pathways .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of the compound influence its potential as a building block for optoelectronic materials?

Answer :

  • Computational modeling : Perform time-dependent DFT calculations to predict absorption/emission spectra.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl) to modulate the HOMO-LUMO gap and enhance charge transport properties .
  • Experimental validation : Compare calculated spectra with UV-Vis and fluorescence data to refine models.

Q. How can contradictory spectral or crystallographic data be resolved when characterizing derivatives of this compound?

Answer :

  • Multi-technique analysis : Combine X-ray crystallography with solid-state NMR to resolve polymorphic ambiguities.
  • Dynamic studies : Perform variable-temperature NMR to assess conformational flexibility in solution.
  • Error analysis : Quantify signal-to-noise ratios in diffraction datasets to identify low-confidence regions .

Applied Research Questions

Q. What methodologies enable the evaluation of this compound’s bioactivity in targeted therapeutic contexts (e.g., enzyme inhibition)?

Answer :

  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., kinase or protease inhibition) with IC50 determination.
  • Structure-activity relationships (SAR) : Synthesize analogs with modified triazatricyclo or pyranone moieties to pinpoint pharmacophores .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes and guide synthetic efforts.

Q. How can stability studies (e.g., thermal, photolytic) inform the compound’s suitability for long-term storage or in vivo applications?

Answer :

  • Forced degradation : Expose the compound to UV light (λ = 254 nm) and elevated temperatures (40–60°C) to identify degradation pathways.
  • Analytical tracking : Use HPLC-MS to quantify degradation products and establish shelf-life under varying humidity conditions.
  • Stabilizers : Test antioxidants (e.g., BHT) or lyoprotectants for formulations intended for biological use .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling discrepancies in reaction yields across independent studies?

Answer :

  • Meta-analysis : Aggregate data from published syntheses to identify outlier conditions or unreported variables (e.g., trace moisture).
  • Design of experiments (DoE) : Use factorial designs to isolate critical factors (e.g., catalyst purity, solvent grade) affecting reproducibility .
  • Error reporting : Standardize yield calculations to include mass balance and by-product quantification.

Q. How can researchers address challenges in reproducing spectral data for this compound?

Answer :

  • Reference standards : Use commercially available or in-house synthesized analogs for instrument calibration.
  • Open data practices : Share raw NMR/Fourier-transform data in repositories (e.g., Zenodo) to enable peer validation.
  • Collaborative verification : Partner with independent labs to cross-check spectral assignments .

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